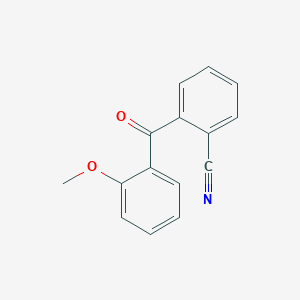

2-(4-Cyclopropylphenyl)acetic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-(4-Cyclopropylphenyl)acetic acid can involve cyclization reactions. For instance, cyclopropylideneacetic acids and esters can undergo CuX(2)-mediated cyclization to yield furanones and pyran-ones, with the selectivity of the reaction being temperature-dependent . Although this does not directly describe the synthesis of 2-(4-Cyclopropylphenyl)acetic acid, it suggests that cyclization reactions could be a potential pathway for its synthesis.

Molecular Structure Analysis

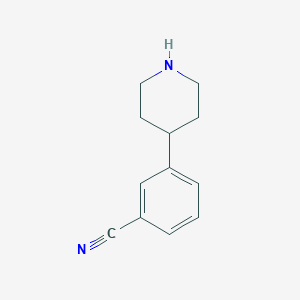

The molecular structure of compounds similar to 2-(4-Cyclopropylphenyl)acetic acid can be analyzed using various spectroscopic techniques. For example, 2-(4-Cyanophenylamino) acetic acid has been studied using FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy. Quantum chemical calculations, such as DFT, can provide insights into the molecular structure, vibrational frequencies, and intensities of vibrational bands . These techniques could potentially be applied to 2-(4-Cyclopropylphenyl)acetic acid to gain a deeper understanding of its structure.

Chemical Reactions Analysis

Chemical reactions involving acetic acid derivatives can be complex and diverse. For example, acetic acid-catalyzed cyclization of dicyanocyclopropanes with arylhydrazines can lead to the synthesis of dihydropyrazoles . This indicates that acetic acid derivatives can participate in cyclization reactions, which may be relevant to the chemical behavior of 2-(4-Cyclopropylphenyl)acetic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetic acid derivatives can be deduced from their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing or electron-donating groups can influence properties such as acidity, solubility, and reactivity. Theoretical calculations, such as those performed on 2-(4-Cyanophenylamino) acetic acid, can predict properties like HOMO-LUMO energies, which are indicative of the molecule's reactivity . Similarly, the physical and chemical properties of 2-(4-Cyclopropylphenyl)acetic acid could be analyzed using computational methods to predict its behavior in various environments.

Wissenschaftliche Forschungsanwendungen

Subheading: Trends and Gaps in 2,4-D Herbicide Research

A comprehensive scientometric review was conducted to understand the global research trends and gaps in the study of 2,4-D herbicide toxicity. 2,4-dichlorophenoxyacetic acid (2,4-D) is extensively used in agriculture and urban activities for pest control, often reaching natural environments. The review utilized Web of Science data to quantitatively visualize the development of research in this field. The USA, Canada, and China emerged as the leading contributors. Research mainly concentrated in the 'Toxicology' and 'Biochemical and Molecular Biology' categories, with significant correlations to glyphosate and atrazine studies. The review highlighted the need for future research to focus on molecular biology, particularly gene expression, and the assessment of exposure in vertebrates and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Synthesis and Biological Activity of Thiourea Derivatives

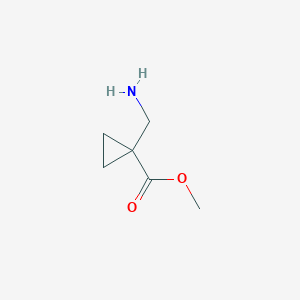

Subheading: Biological Applications of Cyclopropane Carboxylic Acid Derivatives

A study on cyclopropanecarboxylic acid and 2,2-dimethyl cyclopropanecarboxylic acid explored their biological activity as leading compounds. Six new N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas were synthesized and tested. Preliminary biological tests revealed that specific compounds showcased excellent herbicidal and fungicidal activities, demonstrating the potential of these compounds in agricultural applications (Tian, Song, Wang, & Liu, 2009).

Eigenschaften

IUPAC Name |

2-(4-cyclopropylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLBEAZWBXIBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Cyclopropylphenyl)acetic acid | |

CAS RN |

40641-90-5 | |

| Record name | 2-(4-cyclopropylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1321819.png)